4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl-
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Overview
Description
4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinoline core with a methoxy group at the 7th position and three methyl groups at the 1st, 3rd, and 3rd positions. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-hydroxy-2(1H)-quinolinones with suitable alkylating agents can yield the desired compound . Additionally, domino reactions, which involve multiple steps in a single reaction vessel, have been employed to synthesize this compound efficiently .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-diones, while substitution reactions can produce a variety of functionalized quinolinone derivatives .
Scientific Research Applications
4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its derivatives have potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For instance, it may act as an inhibitor of certain kinases or enzymes involved in metabolic pathways . The exact mechanism depends on the specific biological context and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolinone: A structurally related compound with a hydroxyl group at the 4th position.
2,3-Dihydro-4(1H)-quinolinone: Another derivative with a similar core structure but different functional groups.
1,2,3,4-Tetrahydro-6-methoxy-1-methyl-7-isoquinolinol: A compound with a methoxy group and a similar tetrahydroquinoline core .
Uniqueness
The uniqueness of 4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53207-54-8 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
7-methoxy-1,3,3-trimethyl-2H-quinolin-4-one |
InChI |
InChI=1S/C13H17NO2/c1-13(2)8-14(3)11-7-9(16-4)5-6-10(11)12(13)15/h5-7H,8H2,1-4H3 |
InChI Key |
ROVWVYMZURZPNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C(C1=O)C=CC(=C2)OC)C)C |
Origin of Product |
United States |
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